REACTION_SMILES
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[CH3:33][CH2:34][O:35][CH2:36][CH3:37].[Cl:38][CH2:39][Cl:40].[N:1]1([c:7]2[cH:8][c:9]3[c:13]([cH:14][cH:15]2)[CH:12]([NH:16][C:17](=[O:18])[NH:19][c:20]2[c:21]4[cH:22][n:23][n:24]([C:29]([O:30][CH3:31])=[O:32])[c:25]4[cH:26][cH:27][cH:28]2)[CH2:11][CH2:10]3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[N:1]1([c:7]2[cH:8][c:9]3[c:13]([cH:14][cH:15]2)[CH:12]([NH:16][C:17](=[O:18])[NH:19][c:20]2[c:21]4[cH:22][n:23][nH:24][c:25]4[cH:26][cH:27][cH:28]2)[CH2:11][CH2:10]3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COC(=O)n1ncc2c(NC(=O)NC3CCc4cc(N5CCCCC5)ccc43)cccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)n1ncc2c(NC(=O)NC3CCc4cc(N5CCCCC5)ccc43)cccc21
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Name
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Type
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product
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Smiles
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O=C(Nc1cccc2[nH]ncc12)NC1CCc2cc(N3CCCCC3)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |